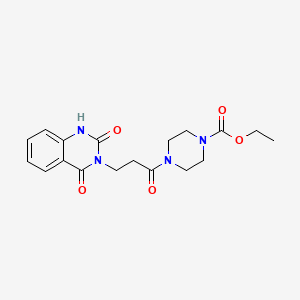
ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate is a complex organic compound featuring a quinazolinone moiety linked to a piperazine ring via a propanoyl linker. This compound stands out due to its potential pharmacological activities, making it a subject of interest in medicinal chemistry research.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps. Initially, the quinazolinone core is synthesized through a cyclization reaction of anthranilic acid derivatives with urea. The intermediate product is then reacted with 1-bromo-3-chloropropane under basic conditions to introduce the propanoyl linker. Finally, the resultant intermediate undergoes a nucleophilic substitution with ethyl piperazine-1-carboxylate under controlled conditions to yield the target compound.
Industrial Production Methods: : On an industrial scale, the compound's synthesis can be streamlined by optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts to enhance yield and purity. Automation and continuous flow synthesis are often employed to increase efficiency and reduce production costs.
化学反应分析
Types of Reactions: : Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to introduce hydroxyl groups or other functional groups.
Reduction: : The quinazolinone moiety can be reduced to its corresponding tetrahydroquinazoline derivative.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and quinazolinone rings.
Common Reagents and Conditions: : Oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides and acyl chlorides are commonly used. Typical reaction conditions include varying pH, temperature, and solvent systems to optimize reaction outcomes.
Major Products: : Products vary based on reaction type; oxidation often leads to hydroxylated derivatives, reduction yields tetrahydroquinazoline compounds, and substitution reactions produce various alkylated or acylated derivatives.
科学研究应用
Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate has several applications:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its binding affinity to certain biological macromolecules, including enzymes and receptors.
Medicine: : Explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent due to its unique structural features.
Industry: : Used in the development of novel materials and as a chemical reagent in various industrial processes.
作用机制
The compound's mechanism of action is multi-faceted:
Molecular Targets: : Primarily targets enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: : Interferes with signaling pathways crucial for cell proliferation and survival, including the PI3K/Akt pathway.
Effects: : Leads to the suppression of inflammatory responses, induction of apoptosis in cancer cells, and inhibition of microbial growth.
相似化合物的比较
Comparison with Other Compounds: : Similar compounds like ethyl 4-(3-(1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate, where the dioxo groups are absent, show distinct pharmacological profiles. The presence of the dioxo groups in ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate enhances its biological activity and specificity.
Similar Compounds
Ethyl 4-(3-(1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate
Ethyl 4-(3-(2-oxo-1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate
Ethyl 4-(3-(2,4-dioxo-1,2-dihydropyrimidin-1(2H)-yl)propanoyl)piperazine-1-carboxylate
Hope this article paints a comprehensive picture for you! Let me know if there's anything else you want to dive into.
属性
IUPAC Name |
ethyl 4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-2-27-18(26)21-11-9-20(10-12-21)15(23)7-8-22-16(24)13-5-3-4-6-14(13)19-17(22)25/h3-6H,2,7-12H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNHKWRBVPPPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2786772.png)


![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2786775.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2786778.png)
![N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B2786779.png)

![1-Bromo-3-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[1.1.1]pentane](/img/structure/B2786784.png)

![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2786790.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2786793.png)
![4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2786794.png)
